B-[3-[(4-fluorobenzoyl)amino]phenyl]Boronic acid
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Overview
Description
B-[3-[(4-fluorobenzoyl)amino]phenyl]Boronic acid: is a boronic acid derivative that has garnered attention in various fields of scientific research due to its unique chemical properties This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a 4-fluorobenzoyl group and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of B-[3-[(4-fluorobenzoyl)amino]phenyl]Boronic acid typically involves the following steps:
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Formation of the Amino Intermediate: : The initial step involves the synthesis of 3-amino-phenylboronic acid. This can be achieved through the reaction of 3-nitrophenylboronic acid with a reducing agent such as palladium on carbon (Pd/C) under hydrogen atmosphere to yield the corresponding amine.
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Acylation Reaction: : The amino group of 3-amino-phenylboronic acid is then acylated with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine. This reaction typically occurs in an organic solvent like dichloromethane at low temperatures to control the reaction rate and prevent side reactions.
Industrial Production Methods
For industrial-scale production, the synthesis process can be optimized by employing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and temperature control can further streamline the process, ensuring consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : B-[3-[(4-fluorobenzoyl)amino]phenyl]Boronic acid can undergo oxidation reactions, where the boronic acid group is converted to a boronate ester or boronic anhydride. Common oxidizing agents include hydrogen peroxide and sodium periodate.
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Reduction: : The compound can be reduced to form the corresponding boronic ester or alcohol derivatives. Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
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Substitution: : The boronic acid group can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. This involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium periodate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), organic solvents (e.g., toluene, ethanol)
Major Products
Oxidation: Boronate esters, boronic anhydrides
Reduction: Boronic esters, alcohols
Substitution: Biaryl compounds, vinyl derivatives
Scientific Research Applications
Chemistry
In organic synthesis, B-[3-[(4-fluorobenzoyl)amino]phenyl]Boronic acid is widely used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds, which are essential building blocks in pharmaceuticals and agrochemicals.
Biology
The compound’s ability to form reversible covalent bonds with diols makes it useful in the development of sensors and probes for detecting carbohydrates and other biomolecules.
Medicine
In medicinal chemistry, this compound is explored for its potential as a proteasome inhibitor, which could be beneficial in the treatment of cancer and other diseases involving protein degradation pathways.
Industry
The compound is also utilized in the production of advanced materials, such as polymers and nanomaterials, where its boronic acid functionality can be exploited for cross-linking and surface modification.
Mechanism of Action
The mechanism by which B-[3-[(4-fluorobenzoyl)amino]phenyl]Boronic acid exerts its effects involves the formation of reversible covalent bonds with target molecules. In biological systems, this can include interactions with enzymes or receptors that contain diol groups, leading to inhibition or modulation of their activity. The boronic acid group can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid
- 4-Fluorophenylboronic acid
- 3-Aminophenylboronic acid
Uniqueness
Compared to these similar compounds, B-[3-[(4-fluorobenzoyl)amino]phenyl]Boronic acid offers a unique combination of functional groups that enhance its reactivity and versatility. The presence of the 4-fluorobenzoyl group provides additional sites for chemical modification and potential interactions, while the amino group allows for further derivatization and conjugation with other molecules.
Properties
IUPAC Name |
[3-[(4-fluorobenzoyl)amino]phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BFNO3/c15-11-6-4-9(5-7-11)13(17)16-12-3-1-2-10(8-12)14(18)19/h1-8,18-19H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRQIAQFQFHCYOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)F)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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